6-(1,4-diazepan-1-yl)-N-methylpyrimidin-4-amine
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Overview
Description
6-(1,4-Diazepan-1-yl)-N-methylpyrimidin-4-amine is a heterocyclic compound that features a diazepane ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,4-diazepan-1-yl)-N-methylpyrimidin-4-amine typically involves the reaction of a diazepane derivative with a pyrimidine precursor. One common method includes the use of tert-butyl 1,4-diazepane-1-carboxylic acid, which reacts with butyryl chloride and an aromatic aldehyde under controlled conditions . The reaction is characterized by the formation of a diazepane ring, which is then fused with the pyrimidine ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(1,4-Diazepan-1-yl)-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidines and diazepanes, which can be further functionalized for specific applications.
Scientific Research Applications
6-(1,4-Diazepan-1-yl)-N-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-(1,4-diazepan-1-yl)-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol
- 1-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol
- 1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride
Uniqueness
6-(1,4-Diazepan-1-yl)-N-methylpyrimidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H17N5 |
---|---|
Molecular Weight |
207.28 g/mol |
IUPAC Name |
6-(1,4-diazepan-1-yl)-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C10H17N5/c1-11-9-7-10(14-8-13-9)15-5-2-3-12-4-6-15/h7-8,12H,2-6H2,1H3,(H,11,13,14) |
InChI Key |
VTRGTUJPAFVDEC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC=N1)N2CCCNCC2 |
Origin of Product |
United States |
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